molecular formula C19H19N3O4 B2641426 (7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1448126-17-7

(7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2641426
CAS No.: 1448126-17-7
M. Wt: 353.378
InChI Key: WWNWVNSNVIQURA-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that integrates several functional groups, including a benzofuran ring, a pyridazinone moiety, and a piperidine ring. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable target for synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed via cyclization reactions.

    Introduction of the Methoxy Group: Methoxylation of the benzofuran ring is achieved using methylating agents such as dimethyl sulfate or methyl iodide.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring is synthesized separately, often starting from hydrazine derivatives and appropriate diketones or esters.

    Coupling Reactions: The benzofuran and pyridazinone intermediates are coupled using a piperidine linker. This step may involve nucleophilic substitution or condensation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify intermediates and the final product.

    Scalability: Adjusting reaction conditions to ensure scalability for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzofuran moieties.

    Reduction: Reduction reactions may target the carbonyl group in the methanone linkage.

    Substitution: The piperidine and pyridazinone rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products:

    Oxidation Products: Hydroxylated derivatives, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its structural features.

Biology and Medicine:

    Pharmacological Research: Investigated for potential activities such as anti-inflammatory, anticancer, and antimicrobial properties.

    Drug Development: Structural analogs are explored for therapeutic applications.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is not fully elucidated but may involve:

    Molecular Targets: Interaction with enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

    Benzofuran Derivatives: Compounds like 2-(3,4-dimethoxyphenyl)benzofuran.

    Pyridazinone Derivatives: Compounds such as 4,5-disubstituted pyridazinones.

    Piperidine Derivatives: Compounds like 4-(4-fluorophenyl)piperidine.

Uniqueness:

    Structural Complexity: The combination of benzofuran, pyridazinone, and piperidine rings in a single molecule is unique.

    Pharmacological Potential: The diverse functional groups may confer a broad spectrum of biological activities.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-5-2-4-13-12-16(26-18(13)15)19(23)22-10-7-14(8-11-22)25-17-6-3-9-20-21-17/h2-6,9,12,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNWVNSNVIQURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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